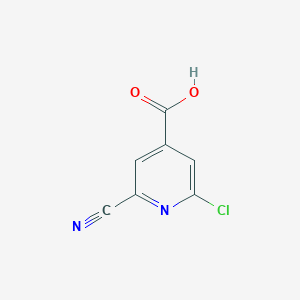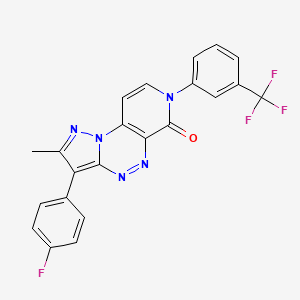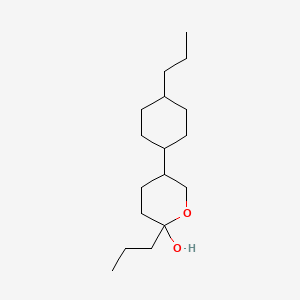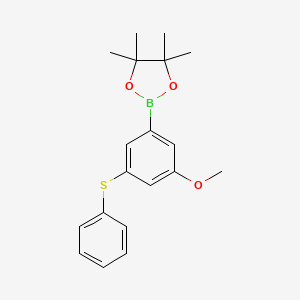![molecular formula C13H30N2O2 B15172151 1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) CAS No. 921752-39-8](/img/structure/B15172151.png)
1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) is a chemical compound with the molecular formula C11H26N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two propanol groups attached to a central nitrogen atom, which is further bonded to a dimethylamino group and a dimethylpropyl group .
Méthodes De Préparation
The synthesis of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves the reaction of 3-(dimethylamino)-1-propylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides
Applications De Recherche Scientifique
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparaison Avec Des Composés Similaires
1,1’-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol) can be compared with similar compounds such as:
1,1’-{[3-(Dimethylamino)propyl]imino}dipropan-2-ol: This compound has a similar structure but differs in the presence of an imino group instead of the azanediyl group.
Diisopropanolethanolamine: This compound has a similar backbone but includes an additional hydroxyethyl group.
N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine: This compound shares the dimethylamino and hydroxypropyl groups but has a different overall structure .
Propriétés
Numéro CAS |
921752-39-8 |
|---|---|
Formule moléculaire |
C13H30N2O2 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
1-[[3-(dimethylamino)-2,2-dimethylpropyl]-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O2/c1-11(16)7-15(8-12(2)17)10-13(3,4)9-14(5)6/h11-12,16-17H,7-10H2,1-6H3 |
Clé InChI |
RWISSPIEEIHZRR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)CC(C)(C)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)

![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)


![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)


![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)

![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
